molecular formula C5H10O4 B12949434 5-Methyltetrahydrofuran-2,3,4-triol

5-Methyltetrahydrofuran-2,3,4-triol

Cat. No.: B12949434
M. Wt: 134.13 g/mol
InChI Key: MKMRBXQLEMYZOY-UHFFFAOYSA-N
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Description

5-Methyltetrahydrofuran-2,3,4-triol is a chemical compound with the molecular formula C5H10O4 and a molecular weight of 134.13 g/mol . It belongs to the class of tetrahydrofuran (THF) derivatives, which are prominent structural motifs in a wide range of biologically active natural products . The tetrahydrofuran ring is a common heterocycle found in numerous marine-derived compounds, including terpenoids and polyketides, which have shown promising biological activities such as cytotoxic, antibiotic, and antikinetoplastid properties . These complex natural molecules often serve as leads in drug discovery campaigns, making synthetic THF-building blocks like this compound valuable intermediates for medicinal chemistry and total synthesis research . Researchers utilize this compound as a key chiral synthon for constructing more complex molecular architectures. Its structure, featuring multiple hydroxyl groups on the furan ring, allows for diverse functionalization and stereochemical manipulation. Specific stereoisomers of this compound, such as (2R,3R,4S,5R)-5-Methyltetrahydrofuran-2,3,4-triol, are also known and used in chemical synthesis . This makes it a versatile precursor in the exploration of new chemical space and the development of potential therapeutic agents. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyloxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMRBXQLEMYZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Diversity and Isomerism of 5 Methyltetrahydrofuran 2,3,4 Triol

Elucidation of Chiral Centers and Potential Stereoisomeric Forms

The molecular framework of 5-Methyltetrahydrofuran-2,3,4-triol contains four distinct chiral centers. A chiral center is a carbon atom bonded to four different substituent groups. In this molecule, the carbon atoms at positions 2, 3, 4, and 5 of the tetrahydrofuran (B95107) ring are all chiral:

C2: Bonded to a ring oxygen, a hydroxyl group (-OH), a hydrogen atom (-H), and the C3 carbon.

C3: Bonded to the C2 carbon, a hydroxyl group (-OH), a hydrogen atom (-H), and the C4 carbon.

C4: Bonded to the C3 carbon, a hydroxyl group (-OH), a hydrogen atom (-H), and the C5 carbon.

C5: Bonded to the C4 carbon, a ring oxygen, a hydrogen atom (-H), and a methyl group (-CH₃).

With four distinct chiral centers, the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, this results in 2⁴ = 16 potential stereoisomers. This family of isomers consists of multiple pairs of enantiomers and diastereomers. Due to the substitution pattern, the molecule lacks an internal plane of symmetry, meaning meso compounds are not expected.

Systematic Nomenclature for this compound Stereoisomers

To unambiguously identify each of the 16 possible stereoisomers, the Cahn-Ingold-Prelog (CIP) system is employed. This systematic nomenclature assigns a stereochemical descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each chiral center. The assignment is based on a priority ranking of the four substituents attached to the chiral carbon. A full systematic name for a specific stereoisomer includes the descriptor for each of the four chiral centers (e.g., 2R, 3R, 4S, 5R).

Among the possible stereoisomers, specific configurations have been identified and cataloged in chemical databases. For instance, (2R,3R,4S,5R)-5-Methyltetrahydrofuran-2,3,4-triol is a well-defined stereoisomer with the CAS Registry Number 279673-09-5. ambeed.commolaid.com Each descriptor in its name specifies the precise three-dimensional arrangement of the substituents at each chiral carbon, distinguishing it from its 15 other stereoisomers. The existence of multiple cataloged isomers underscores the stereochemical diversity of this compound family.

Table 1: Identified Stereoisomers of this compound

Systematic Name CAS Number Synonyms
(2R,3R,4S,5R)-5-Methyltetrahydrofuran-2,3,4-triol 279673-09-5 -
(2S,3R,4S,5R)-5-Methyltetrahydrofuran-2,3,4-triol 1932286-56-0 -
(2R,3S,5R)-5-Methyltetrahydrofuran-2,3,4-triol 947605-23-4 5-Deoxy-D-erythro-pentofuranose

Diastereoselective Synthesis Considerations

The synthesis of a single, specific stereoisomer of this compound presents a significant chemical challenge due to the need to control the stereochemistry at four contiguous chiral centers. The primary goal in such syntheses is diastereoselectivity—the preferential formation of one diastereomer over others.

Research into the synthesis of highly substituted tetrahydrofurans highlights several strategic approaches. acs.org A common and effective strategy involves starting from precursors that are already enantiomerically pure, a method known as chiral pool synthesis. Carbohydrates, or sugars, are often used as starting materials because they provide a scaffold with pre-existing, well-defined stereocenters. rsc.org For example, the synthesis of the related compound (2S,3R,4R,5S)-2-(hydroxymethyl)-5-methyltetrahydrofuran-3,4-diol has been achieved starting from carbohydrate derivatives. rsc.org

The key step in these syntheses is typically a cyclization reaction to form the tetrahydrofuran ring. The diastereoselectivity of this ring-closure is critical. Various methods have been developed to control the stereochemical outcome, including:

Tandem Reactions: Complex transformations where multiple bond-forming events occur in a single sequence. For instance, a Cope rearrangement followed by an intramolecular oxy-Michael addition has been used to create 2,3,4-trisubstituted tetrahydrofurans with a degree of diastereoselectivity. nsf.govnih.gov

Catalyst-Controlled Cyclization: The use of metal catalysts, such as palladium, can facilitate oxidative cyclization of polyol substrates. The choice of catalyst and reaction conditions can influence which diastereomer is formed preferentially. acs.org

Substrate Control: The existing stereocenters in the starting material can direct the stereochemical outcome of subsequent reactions. Intramolecular interactions, such as hydrogen bonding in polyol substrates, can lock the molecule into a specific conformation that favors the formation of a particular diastereomer upon cyclization. acs.org

Achieving high diastereoselectivity often requires careful optimization of reaction conditions, including temperature, solvent, and the specific reagents used. nsf.gov The synthesis of a single, predetermined isomer of this compound necessitates a multi-step pathway with rigorous stereochemical control at each stage.

Synthetic Methodologies and Chemical Transformations

Synthesis of 5-Methyltetrahydrofuran-2,3,4-triol

The construction of the this compound scaffold is a multi-step process that often leverages the inherent chirality of natural sugars.

D-Ribose serves as a common and stereochemically rich starting point for the synthesis of furanoid structures. One synthetic approach begins with the conversion of D-ribose into its lactone derivative, γ-D-ribonolactone. This intermediate is pivotal for subsequent modifications. In a documented synthesis of related polyhydroxylated tetrahydrofurans, γ-D-ribonolactone is protected before the crucial methylation step. researchgate.net For instance, the primary hydroxyl group can be protected using a bulky silyl (B83357) group like tert-butyldiphenylsilyl chloride in the presence of pyridine (B92270). nih.gov An alternative strategy involves the conversion of pentose (B10789219) sugars, such as D-ribose, into N,N-dimethylhydrazones. These hydrazones can then be induced to cyclize, forming the tetrahydrofuran (B95107) ring system. rsc.org

The synthesis of varitriol (B143310), a related natural product, provides a template for the key transformations. Starting from γ-D-ribonolactone, a sequence involving protection, methylation of the lactone carbonyl group, and subsequent reduction steps can be employed to generate the desired methylated tetrahydrofuran core. researchgate.netarkat-usa.org

The formation of the saturated tetrahydrofuran ring from an unsaturated furanoid precursor is a critical step achieved through various reductive methods. Catalytic hydrogenation is a primary method for this transformation. The hydrogenation of the furan (B31954) ring in compounds like 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA) to their corresponding tetrahydrofuran derivatives readily proceeds over palladium (Pd) catalysts. d-nb.info

A more recent and milder approach involves Brønsted acid-catalyzed reduction. acs.org In this method, furans are activated by protonation, making them susceptible to hydride attack from a reducing agent such as a silane (B1218182) (e.g., triethylsilane). This technique can achieve full reduction to the tetrahydrofuran derivative, often with high selectivity and under mild conditions, avoiding the high pressures and temperatures required for some metal-catalyzed hydrogenations. acs.org The choice of acid catalyst can control the extent of reduction, with stronger acids like triflic acid favoring complete reduction to the tetrahydrofuran. acs.org

Historically, the reduction of furanosyl halides (bromides or chlorides) with agents like sodium metal in aprotic solvents such as THF has also been used to generate furanoid glycals, which are precursors that can be hydrogenated to form the tetrahydrofuran ring. rsc.org

Acid-catalyzed hydrolysis is a fundamental tool in the synthesis of furanoid compounds, primarily for the removal of protecting groups. Protecting groups like isopropylidene acetals, which are often used to mask vicinal diols in sugar chemistry, can be selectively removed under acidic conditions. rsc.orgnih.gov Reagents for this deprotection include dilute aqueous solutions of strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), as well as weaker acids like acetic acid (AcOH). nih.govnih.gov

For example, a synthetic sequence might involve the protection of D-ribose as a di-O-isopropylidene derivative. Later in the synthesis, selective acid hydrolysis can remove one of these groups to free a specific hydroxyl group for further reaction. rsc.org In other schemes, acid catalysis is employed to facilitate cyclization. The conversion of pentose hydrazones into tetrahydrofuran derivatives can be catalyzed by trifluoroacetic acid (TFA). rsc.org The final step in some total syntheses involves the global deprotection of all protecting groups, often achieved by treatment with a strong acid like aqueous HCl in an organic solvent like THF, to reveal the target polyhydroxylated molecule. arkat-usa.org

Beyond the hydrogenation of the furan ring, the reduction of key carbonyl intermediates, such as lactones or ketones, is essential. Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent for the partial reduction of lactones to lactols (hemiacetals). This transformation is often a key step in modifying the core sugar-derived scaffold. arkat-usa.org In the synthesis of varitriol analogues, a protected γ-lactone intermediate was reduced with DIBAL-H in THF at low temperatures. researchgate.net

Sodium borohydride (B1222165) (NaBH₄) is another common reducing agent used to convert ketone functionalities into secondary alcohols. rsc.orgtandfonline.com For instance, if a hydroxyl group in a protected sugar is oxidized to a ketone, NaBH₄ can be used to reduce it, sometimes with stereoselectivity depending on the substrate and conditions. rsc.org The combination of reducing agents can also be effective; a lactone can first be reduced with NaBH₄, followed by further reduction of the resulting intermediate with DIBAL-H to yield the desired furan derivative. tandfonline.com

The table below summarizes various reduction strategies for key intermediates in the synthesis of tetrahydrofuran derivatives.

Intermediate TypeReducing AgentProduct TypeReference
LactoneDiisobutylaluminium hydride (DIBAL-H)Lactol (Hemiacetal) researchgate.netarkat-usa.org
KetoneSodium Borohydride (NaBH₄)Secondary Alcohol rsc.org
LactoneSodium Borohydride (NaBH₄)Lactol tandfonline.com
Furan RingH₂, Pd CatalystTetrahydrofuran Ring d-nb.info
Furan RingTriethylsilane (Et₃SiH), Triflic Acid (TfOH)Tetrahydrofuran Ring acs.org

Derivatization of this compound

The hydroxyl groups of this compound can be readily derivatized, for example, through acetylation to form ester linkages. The fully acetylated derivative, (2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate, is a known compound. lookchem.com The synthesis is typically achieved by treating the triol with an excess of an acetylating agent.

A standard laboratory procedure for this transformation involves the use of acetic anhydride (B1165640) in the presence of a base such as pyridine or triethylamine, and optionally a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govlookchem.com The base neutralizes the acetic acid byproduct, and the catalyst enhances the reaction rate. The reaction is typically performed in a suitable solvent at controlled temperatures to achieve complete acetylation of all three hydroxyl groups. lookchem.com

The following table outlines a reported synthesis of the triacetylated derivative.

Starting MaterialReagentsConditionsProductYieldReference
(2R,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triolAcetic anhydride, DMAP, triethylamine-5 to 5 °C, 4h(2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate86.4% lookchem.com

Synthesis of Acetylated Derivatives

Preparation of (2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl Triacetate

The synthesis of (2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate, also known as 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose, is a crucial process for the production of various nucleoside analogues used in pharmaceutical research. smolecule.comontosight.ai Several synthetic pathways have been developed, primarily starting from D-ribose or inosine (B1671953). nih.govgoogle.com These methods involve key chemical transformations such as protection of hydroxyl groups, deoxygenation, and acetylation. researchgate.net

The reaction conditions for the final acetylation and deglycosylation step from the inosine route are critical for achieving high yields. The use of a cation-exchange resin as a catalyst in an acetic anhydride/acetic acid mixture has also been reported, which can offer a milder alternative to strong acids and potentially reduce the formation of byproducts. nih.gov

Below are data tables summarizing the key aspects of these synthetic methodologies.

Table 1: Synthesis of (2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl Triacetate from D-ribose

StepReactionReagents and ConditionsKey Intermediate
1Protection and SulfonylationNot detailed in search resultsMethyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside
2DeoxygenationHydride reagents-
3Hydrolysis and AcetylationNot detailed in search results(2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triol
4Final Product FormationAcetylation(2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl Triacetate
Overall Yield 56% nih.gov

Table 2: Synthesis of (2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl Triacetate from Inosine

StepReagentsConditionsIntermediateYield
1p-Toluenesulfonyl chloride, organic solventNot specified5'-p-Toluenesulfonyl-6-hydroxyl-9-β-D-purine nucleosideNot specified
2Sodium borohydride, organic solventNot specified5′-Deoxy-6-hydroxy-9-β-D-purine nucleosideNot specified
3Acetic anhydride, organic solventNot specified2,3-O-Diacetyl-5-deoxyinosineNot specified
4Acetic anhydride/acetic acid (2:1 v/v), concentrated sulfuric acidReflux for 6h-82% google.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Methyltetrahydrofuran-2,3,4-triol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is utilized for a complete structural assignment.

While specific experimental data for all stereoisomers of this compound are not extensively published, detailed spectroscopic data is available for the related compound, (2S,3R,4R,5S)-2-(Hydroxymethyl)-5-methyltetrahydrofuran-3,4-diol, which provides a valuable reference for the expected spectral features. wisc.edu

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing their connectivity.

For a compound like this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group protons, the protons on the tetrahydrofuran (B95107) ring, and the hydroxyl protons. The specific chemical shifts and coupling constants would vary depending on the stereochemistry of the molecule.

Based on data for the related compound (2S,3R,4R,5S)-2-(Hydroxymethyl)-5-methyltetrahydrofuran-3,4-diol, the following table presents expected ¹H NMR signals. wisc.edu

Proton Chemical Shift (δ) in D₂O (ppm) Multiplicity Coupling Constant (J) in Hz
OCH₂CH 4.23dd7.3, 4.4
OCH H'4.06dd7.3, 4.9
OCH₂CHCH 4.01dd10.2, 4.4
HOCH₂CH 3.84 - 3.79m
OCH H', HOCH H'3.79 - 3.73m
HOCH H'3.60dd12.4, 5.1

Note: This data is for (2S,3R,4R,5S)-2-(Hydroxymethyl)-5-methyltetrahydrofuran-3,4-diol and serves as a representative example. wisc.edu

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., C-O, C-C, CH₃, CH₂, CH).

For this compound, the ¹³C NMR spectrum would display five signals corresponding to the five carbon atoms in the molecule. The carbons attached to oxygen atoms would appear at lower field (higher ppm values) compared to the methyl carbon.

The following table shows the ¹³C NMR data for the related compound (2S,3R,4R,5S)-2-(Hydroxymethyl)-5-methyltetrahydrofuran-3,4-diol. wisc.edu

Carbon Chemical Shift (δ) in D₂O (ppm)
HOCH₂C H82.1
OC H₂72.8
OCH₂CHC H72.2
OCH₂C H71.7
HOC H₂61.9

Note: This data is for (2S,3R,4R,5S)-2-(Hydroxymethyl)-5-methyltetrahydrofuran-3,4-diol and serves as a representative example. wisc.edu

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying adjacent protons and tracing out the proton-proton connectivity within the tetrahydrofuran ring and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the carbon skeleton based on the proton assignments.

Together, these 2D NMR techniques would allow for the complete and unambiguous assignment of all proton and carbon signals for a specific stereoisomer of this compound and help in determining its relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₅H₁₀O₄, which corresponds to a monoisotopic mass of 134.0579 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule, as the measured mass can be matched to a unique molecular formula. For this compound, HRMS would be used to confirm the elemental formula of C₅H₁₀O₄.

For the related compound (2S,3R,4R,5S)-2-(Hydroxymethyl)-5-methyltetrahydrofuran-3,4-diol, a high-resolution mass spectrometry analysis using chemical ionization (CI) found the [M+NH₄]⁺ ion at m/z 152.0918, which corresponds to the required value of 152.0917 for the formula C₅H₁₄NO₄. wisc.edu This demonstrates the power of HRMS in confirming the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated ([M+H]⁺) or adducted with a cation like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) to form ions in the gas phase with minimal fragmentation. This allows for the clear determination of the molecular weight.

Chromatographic Separations and Purity Assessment

The separation and quantification of this compound from reaction mixtures or for purity verification are predominantly achieved through chromatographic techniques. Due to its high polarity stemming from the multiple hydroxyl groups, specialized methods are required for effective resolution and analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like this compound. Given the compound's hydrophilic nature, two primary HPLC modes are applicable: Reversed-Phase (RP) HPLC, potentially with modifications, and Hydrophilic Interaction Liquid Chromatography (HILIC).

For RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. However, the high polarity of the triol can lead to poor retention on standard C18 columns. To overcome this, ion-pairing agents can be added to the mobile phase to enhance retention of polar, ionizable compounds. sigmaaldrich.com Alternatively, aqueous normal-phase (ANP) chromatography on silica (B1680970) hydride-based columns offers a robust approach for retaining and separating highly polar molecules. chromatographyonline.com The use of tetrahydrofuran as an organic co-modifier in the mobile phase has also been shown to be crucial for achieving baseline separation of related polar compounds, as it can modify the analyte-stationary phase interaction. researchgate.net

HILIC represents a powerful alternative, employing a polar stationary phase (e.g., amide or cyano-based) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile, and a smaller amount of aqueous buffer. This technique is particularly well-suited for the retention and separation of very polar compounds that are poorly retained in reversed-phase mode.

A certificate of analysis for a related compound, (2R,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triol, which is an impurity of Capecitabine (B1668275), indicates a purity of over 95% as determined by HPLC, underscoring the utility of this technique for quality control.

Table 1: Representative HPLC Parameters for Analysis of Polar Furan (B31954) Derivatives

Parameter Reversed-Phase HPLC Hydrophilic Interaction Liquid Chromatography (HILIC)
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm) Amide (e.g., ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Acetic AcidB: Methanol A: 0.1% (w/v) Ammonium Acetate in WaterB: 95:5 (v/v) Acetonitrile:Water with 0.1% (w/v) Ammonium Acetate
Gradient Isocratic or Gradient (e.g., 5-95% B over 20 min) Gradient (e.g., 95-50% B over 15 min)
Flow Rate 0.8 - 1.2 mL/min 0.2 - 0.5 mL/min
Detection UV (e.g., 210 nm) or Refractive Index (RI) Mass Spectrometry (ESI-MS) or Evaporative Light Scattering (ELSD)

| Temperature | 25 - 40 °C | 30 - 50 °C |

This table presents typical parameters based on methods for analogous polar compounds and does not represent a specific validated method for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for higher resolution, faster analysis times, and greater sensitivity. For this compound, a UPLC method would offer significant advantages in throughput and separation efficiency.

A HILIC-UPLC approach is particularly effective. For instance, a method using an ACQUITY UPLC BEH Amide column has been successfully applied to the analysis of other cationic polar pesticides, demonstrating robust performance for such compounds. waters.com A UPLC system coupled with a Diode Array Detector (DAD) and/or a mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, would be ideal for both quantification and structural confirmation of the triol and any related impurities. cityu.edu.hk

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of the highly polar and non-volatile this compound by Gas Chromatography (GC) is not feasible. Therefore, a chemical derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties. Silylation is a common and effective derivatization technique for this purpose. sigmaaldrich.com

The process involves reacting the triol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com The resulting silylated ether derivatives are significantly more volatile and exhibit improved chromatographic behavior on standard nonpolar GC columns.

Following derivatization, the sample is analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the mixture, and the mass spectrometer provides mass-to-charge ratio data, which aids in structural elucidation and confirmation. The fragmentation patterns of TBDMS derivatives, for example, often show characteristic losses of methyl (M-15) or tert-butyl (M-57) groups, which can be used for identification. sigmaaldrich.com

Table 2: General Procedure for GC-MS Analysis via Silylation

Step Description
1. Sample Preparation A dried aliquot of the sample containing the triol is placed in a reaction vial.
2. Derivatization A silylating reagent (e.g., MTBSTFA) and a solvent (e.g., acetonitrile) are added. The mixture is heated (e.g., 100 °C for 1-4 hours) to ensure complete reaction. sigmaaldrich.com
3. GC Separation The derivatized sample is injected into a GC equipped with a capillary column (e.g., SLB™-5ms, 20 m x 0.18 mm I.D., 0.18 µm). A temperature program is used to elute the compounds.

| 4. MS Detection | The eluting compounds are ionized (typically by electron impact, EI) and detected by a mass spectrometer, providing a mass spectrum for identification. |

This table outlines a general workflow for the derivatization and GC-MS analysis of polar analytes.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, which has multiple stereocenters, obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous proof of its relative and absolute configuration.

While crystallographic data for this compound itself is not publicly available, a study on the closely related derivative, (2R,3S,4S)-4-(hydroxymethyl)-3,4-O-isopropylidene-2-methyltetrahydrofuran-2,3,4-triol, demonstrates the power of this technique. researchgate.net The stereochemistry of this molecule was unequivocally established through X-ray analysis, confirming the absolute configuration which was initially inferred from its synthesis starting from D-ribose. researchgate.net

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

Table 3: Representative Crystal Data for a Substituted Methyltetrahydrofuran Triol Derivative

Parameter Value Reference
Compound (2R,3S,4S)-4-(hydroxymethyl)-3,4-O-isopropylidene-2-methyltetrahydrofuran-2,3,4-triol researchgate.net
Molecular Formula C₉H₁₆O₅ researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group P2₁2₁2₁ researchgate.net
Cell Parameters a = 6.2405 (2) Åb = 10.8088 (3) Åc = 14.9369 (6) Å researchgate.net
Volume (V) 1007.53 (6) ų researchgate.net
Z (Molecules per unit cell) 4 researchgate.net
Radiation Mo Kα (λ = 0.71073 Å) researchgate.net

| Temperature | 150 K | researchgate.net |

This table presents the crystallographic data obtained for a protected derivative of this compound, illustrating the type of information yielded by X-ray analysis.

Applications and Research Significance in Organic Synthesis

Role as a Key Intermediate in Complex Chemical Synthesis

The utility of 5-Methyltetrahydrofuran-2,3,4-triol as a foundational molecule is evident in its application in the synthesis of high-value compounds, particularly in the pharmaceutical industry.

A notable application of this compound is its function as a precursor in the production of the anticancer drug, Capecitabine (B1668275). Current time information in Nyong-et-Kellé, CM.nih.govresearchgate.net Capecitabine, a prodrug, undergoes enzymatic conversion in the body to fluorouracil, which impedes DNA synthesis and curbs the proliferation of tumor tissue. nih.gov The synthesis of Capecitabine frequently employs a protected derivative of this compound, which is subsequently modified to yield the final drug. researchgate.netgoogle.com The specific stereochemistry of the triol is paramount for the therapeutic efficacy of the resultant Capecitabine. cleanchemlab.com This compound is also listed as a known impurity of Capecitabine, highlighting its close structural relationship to the final active pharmaceutical ingredient. cleanchemlab.com

The structural resemblance of this compound to naturally occurring sugars like ribose establishes it as an invaluable building block for creating a range of nucleotide derivatives. mdpi.com Nucleotides are the fundamental constituents of DNA and RNA, and their synthetic analogs are extensively used in biomedical research and as therapeutic agents. nih.gov Chemists can introduce various functional groups by modifying the hydroxyl groups of the triol, thereby generating a diverse library of nucleotide analogs. These custom-designed molecules are instrumental in probing the mechanisms of enzymes that process DNA and RNA and in the development of novel antiviral and anticancer medications. mdpi.com

Contributions to Fundamental Chemical Understanding

Beyond its role in synthesis, this compound and its derivatives have been instrumental in advancing the comprehension of core chemical principles.

Derivatives of this compound have been employed in studies concerning long-range sigma-coupling interactions. researchgate.net These interactions, which occur through bonds between nuclear spins separated by several single bonds, are investigated using the rigid and well-defined conformation of the tetrahydrofuran (B95107) ring system. This stable molecular scaffold facilitates the study of factors that affect the strength and nature of these long-range couplings. A thorough understanding of these phenomena is crucial for the precise interpretation of Nuclear Magnetic Resonance (NMR) spectra, a primary technique for elucidating the structure of organic molecules. researchgate.net

Synthetic Utility in Accessing Functionalized Tetrahydrofuran Rings

The tetrahydrofuran ring is a ubiquitous structural element found in a wide variety of natural products and pharmaceutical compounds. arabjchem.orgorganic-chemistry.org this compound offers a versatile and convenient starting point for synthesizing highly functionalized tetrahydrofuran rings. mdpi.com The hydroxyl groups on the molecule can be selectively protected and deprotected, which permits the regioselective introduction of other functional groups. This chemical adaptability allows for the creation of a broad spectrum of substituted tetrahydrofurans with customized properties for diverse applications, ranging from medicinal chemistry to materials science. arabjchem.orgmdpi.com

Future Research Directions

Development of More Efficient and Stereoselective Synthetic Routes

Key areas for investigation include:

Asymmetric Catalysis: The application of modern asymmetric catalytic methods, such as enantioselective dihydroxylation, epoxidation, and cyclization reactions, could provide more direct and elegant pathways to the desired stereoisomers. For instance, the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions would be a significant advancement.

Substrate-Controlled Diastereoselective Reactions: Leveraging the inherent stereochemistry of readily available starting materials, such as carbohydrates or other chiral pool molecules, can be a powerful strategy. Research into diastereoselective reductions, additions, and cyclizations, where the existing stereocenters direct the formation of new ones, is crucial.

Novel Cyclization Strategies: Exploring new methods for the construction of the tetrahydrofuran (B95107) ring with concomitant control over the stereochemistry of the hydroxyl groups is a primary objective. This could involve investigating metal-catalyzed cycloisomerizations of acyclic precursors or organocatalytic tandem reactions.

A comparative overview of potential starting materials and their synthetic advantages is presented in Table 1.

Table 1: Potential Starting Materials and Synthetic Strategies

Starting Material Synthetic Approach Potential Advantages Key Challenges
D- or L-Ribose Derivatives Chiral pool synthesis Readily available, inherent stereochemistry Multiple protection/deprotection steps
Achiral Furans Asymmetric catalysis Potentially shorter routes Achieving high enantioselectivity

Investigation of Biocatalytic Approaches for Synthesis and Derivatization

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis and modification of chiral molecules. The application of enzymes to the synthesis of 5-Methyltetrahydrofuran-2,3,4-triol and its derivatives is a promising avenue for future research.

Future biocatalytic studies should focus on:

Enzymatic Desymmetrization: The use of hydrolases, such as lipases and esterases, for the enantioselective acylation or hydrolysis of meso-diols or prochiral precursors could provide efficient access to enantiomerically enriched intermediates.

Engineered Enzymes: The development of engineered enzymes with tailored substrate specificities and stereoselectivities for key transformations would be a significant breakthrough. This could involve directed evolution or rational design of enzymes like oxidoreductases or transaminases.

Whole-Cell Biotransformations: Utilizing whole microbial cells as biocatalysts can offer advantages in terms of cofactor regeneration and operational simplicity. Screening of microbial strains for their ability to perform selective hydroxylations or other desired transformations on suitable precursors is a valuable research direction.

Advanced Computational Studies on Molecular Conformation and Reactivity

A thorough understanding of the three-dimensional structure and electronic properties of this compound is essential for predicting its reactivity and designing new applications. Advanced computational studies can provide valuable insights that complement experimental work.

Key areas for computational investigation include:

Conformational Analysis: Performing high-level quantum mechanical calculations to determine the preferred conformations of the different stereoisomers in various solvents. This will help in understanding the influence of intramolecular hydrogen bonding and solvent effects on the molecule's shape.

Reactivity Prediction: Using computational models to predict the most reactive sites for various chemical transformations. This can guide the design of selective derivatization strategies. For example, calculating the relative acidities of the hydroxyl groups can inform the design of regioselective protection or functionalization reactions.

Spectroscopic Correlation: Correlating calculated spectroscopic data (e.g., NMR chemical shifts, coupling constants) with experimental data to aid in the structural elucidation and conformational analysis of synthetic intermediates and final products.

Table 2: Computed Properties of this compound

Property Value
Molecular Formula C₅H₁₀O₄
Molecular Weight 134.13 g/mol
XLogP3 -1.5
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2

Data sourced from PubChem. nih.gov

Exploration of Novel Synthetic Transformations and Derivatizations

The polyol nature of this compound makes it a versatile platform for the synthesis of a wide range of derivatives with potentially interesting biological or material properties. Future research should explore novel synthetic transformations to functionalize the hydroxyl groups and the tetrahydrofuran core.

Promising areas for exploration include:

Selective Functionalization: Developing methods for the regioselective and stereoselective protection, activation, and functionalization of the three hydroxyl groups. This would enable the synthesis of complex derivatives with precisely controlled substitution patterns.

Ring-Opening and Rearrangement Reactions: Investigating reactions that involve the opening or rearrangement of the tetrahydrofuran ring to access new carbocyclic or heterocyclic scaffolds.

Click Chemistry: Utilizing the hydroxyl groups as handles for the introduction of various functionalities via "click" reactions, such as the formation of ethers, esters, and carbamates, to rapidly generate libraries of derivatives for screening.

Design and Synthesis of Analogs with Modified Substitution Patterns

The systematic modification of the this compound scaffold can lead to the discovery of new compounds with enhanced or novel activities. The design and synthesis of analogs with modified substitution patterns is a critical area for future investigation.

Key strategies for analog design include:

Substitution at C5: Replacing the methyl group at the C5 position with other alkyl or aryl groups to probe the steric and electronic requirements for biological activity or material properties.

Modification of the Hydroxyl Groups: Replacing one or more of the hydroxyl groups with other functional groups, such as amino, fluoro, or azido (B1232118) groups, to create analogs with altered hydrogen bonding capabilities and polarity.

Scaffold Hopping: Designing and synthesizing structurally related five-membered heterocyclic systems, such as substituted tetrahydrothiophenes or pyrrolidines, to explore the impact of the heteroatom on the molecule's properties.

The synthesis of analogs of related natural products like varitriol (B143310) has demonstrated the potential of this approach to generate compounds with interesting biological activities. arkat-usa.org

Q & A

Q. What are the recommended synthesis routes and purification methods for 5-Methyltetrahydrofuran-2,3,4-triol?

  • Methodological Answer : Synthesis of tetrahydrofuran derivatives often involves cyclization of diols or epoxides under acidic or catalytic conditions. For example, describes a room-temperature synthesis of a related dihydrofuran compound using hexafluoropropan-2-ol as a solvent and DDQ as an oxidant. Adapting this, this compound could be synthesized via oxidative cyclization of a suitably substituted precursor. Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from polar solvents like methanol. Confirm purity via HPLC (>95%) or TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify stereochemistry and substituent positions. For example, used 1^1H NMR (δ 1.8–5.5 ppm for tetrahydrofuran protons) and 13^{13}C NMR to confirm cyclic ether formation.
  • IR : Detect functional groups (e.g., -OH stretches at 3200–3600 cm1^{-1}) .
  • HRMS : Validate molecular weight (e.g., C6_6H10_{10}O5_5 would yield [M+H]+^+ = 163.0603) .
  • X-ray crystallography (if crystalline): Resolve absolute configuration, as demonstrated for hexasubstituted dihydrofurans in .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile intermediates .
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation) to control stereocenters. highlights acetoxylation strategies for tetrahydrofuran precursors.
  • Protecting Groups : Temporarily block hydroxyls (e.g., acetyl or TMS groups) to direct regioselective functionalization .
  • Computational Modeling : Predict steric and electronic effects using DFT (Density Functional Theory) to optimize reaction pathways .

Q. What factors influence regioselectivity during functionalization of tetrahydrofuran-based compounds?

  • Methodological Answer :
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attacks at less hindered positions .
  • Temperature : Lower temperatures (0–25°C) stabilize transition states for selective substitutions, as seen in .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2) direct electrophiles to adjacent carbons. notes halogenation patterns in triazole-furan hybrids .

Q. How can computational chemistry predict the stability and reactivity of this compound under varying conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model hydrolytic degradation in aqueous environments (e.g., predict half-life at pH 7.4) .
  • Docking Studies : Assess binding affinity to biological targets (e.g., enzymes in ’s drug candidates) .
  • QSPR Models : Correlate substituent effects with thermodynamic stability (e.g., Hammett constants for aryl groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.